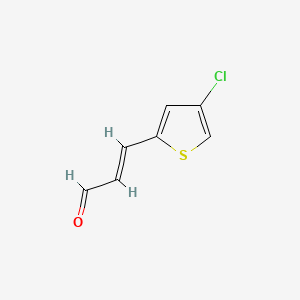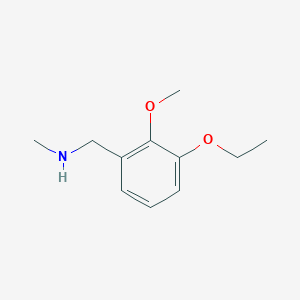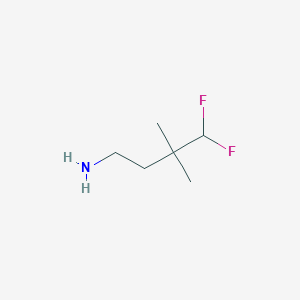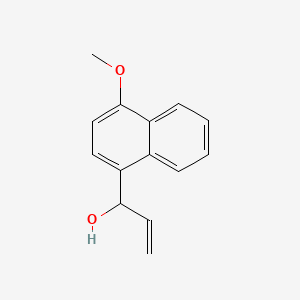
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propen-1-ol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes alkylation with propen-1-ol under basic conditions to introduce the propen-1-ol side chain.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Introduction of various functional groups on the naphthalene ring.
Aplicaciones Científicas De Investigación
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in inflammation or oxidative stress.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.
1-(2-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol: Another similar compound with an ethoxy group and a phenyl ring.
Uniqueness: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl analogs
Propiedades
Número CAS |
85328-81-0 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h3-9,13,15H,1H2,2H3 |
Clave InChI |
HOTSSYYFIDRJMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


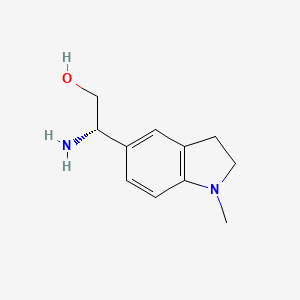
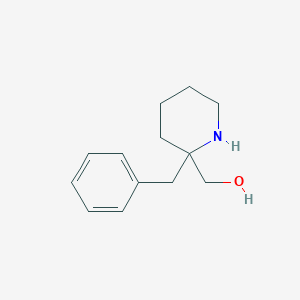
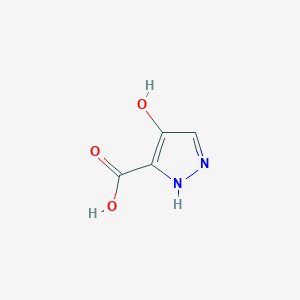
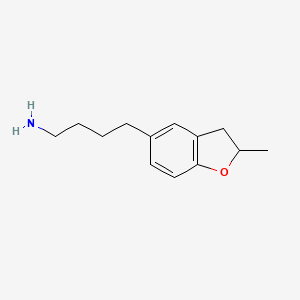
![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)

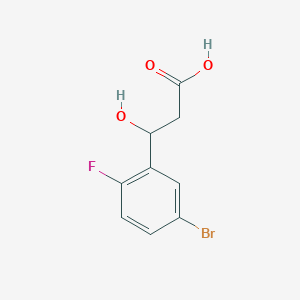
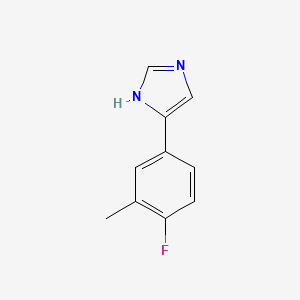

![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)
